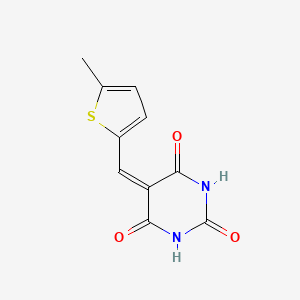

Barbituric acid, 5-(5-methyl-2-thenylidene)-

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXURWGEQULWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346970 | |

| Record name | ST020950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7293-32-5 | |

| Record name | ST020950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of Barbituric acid, 5-(5-methyl-2-thenylidene)-

The most direct and widely employed method for the synthesis of Barbituric acid, 5-(5-methyl-2-thenylidene)- is the Knoevenagel condensation of barbituric acid with 5-methyl-2-thenaldehyde. This reaction relies on the acidic nature of the methylene (B1212753) protons at the C-5 position of barbituric acid, which readily undergo condensation with the carbonyl group of the aldehyde.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of 5-aryl- and 5-heteroaryl-substituted barbituric acids. tsijournals.com The reaction typically involves the condensation of an active methylene compound, in this case, barbituric acid, with an aldehyde, 5-methyl-2-thenaldehyde.

Conventional methods for the Knoevenagel condensation often involve heating the reactants in the presence of a basic or acidic catalyst in a suitable solvent. For the synthesis of a closely related compound, 5-(2-Thienylidene)barbituric acid, barbituric acid and thiophene-2-carboxaldehyde were refluxed in ethanol (B145695) with piperidine (B6355638) as a basic catalyst. mdpi.com This procedure resulted in a high yield of the desired product after several hours of reaction. mdpi.com Similar conditions can be applied for the synthesis of Barbituric acid, 5-(5-methyl-2-thenylidene)-, where ethanol or other polar protic solvents are commonly used to facilitate the dissolution of the reactants and the catalyst.

A general representation of this reaction is as follows:

Scheme 1: General Knoevenagel condensation of barbituric acid with 5-methyl-2-thenaldehyde.

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For the synthesis of 5-arylidene barbituric acids, several green chemistry protocols have been developed.

Solvent-Free Synthesis: One approach involves the grinding of a mixture of the aromatic aldehyde, barbituric acid, and a catalyst, such as sodium acetate (B1210297), at room temperature. tsijournals.com This solvent-free method offers advantages such as reduced waste, shorter reaction times, and often results in high yields of the pure product. tsijournals.com Another solvent-free approach utilizes microwave irradiation in the presence of a solid support like acidic clay, which can significantly accelerate the reaction. isca.me

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The Knoevenagel condensation for the synthesis of 5-arylidene barbituric acids has been successfully carried out under microwave irradiation, often leading to a dramatic reduction in reaction time from hours to minutes and an improvement in yields. tsijournals.com This technique can be performed with or without a solvent.

The following table summarizes various green synthetic approaches for the Knoevenagel condensation of aromatic aldehydes with barbituric acid.

| Protocol |

A wide variety of catalytic systems have been employed to enhance the efficiency of the Knoevenagel condensation for the synthesis of 5-arylidene barbituric acids. The choice of catalyst can significantly influence the reaction rate and yield.

Homogeneous Catalysts: Basic catalysts like piperidine and acidic catalysts such as acetic acid are commonly used in solution-phase reactions. mdpi.comrltsc.edu.in While effective, these catalysts can be difficult to separate from the reaction mixture.

Heterogeneous Catalysts: To overcome the separation issues associated with homogeneous catalysts, a range of solid catalysts have been developed. These include:

Metal Oxides: Copper oxide (CuO) nanoparticles have been shown to be a highly efficient and recyclable catalyst for the solvent-free synthesis of 5-arylidene barbituric acids at room temperature. isca.me

Clays (B1170129) and Solid Supports: Acidic clays like KSF have been used as solid supports and catalysts in microwave-assisted reactions. gatech.edu

Nanoparticles: Nickel nanoparticles have also demonstrated catalytic activity in this condensation reaction. tsijournals.com

The use of heterogeneous catalysts is advantageous as they can be easily recovered by filtration and reused, making the process more economical and environmentally friendly.

The table below provides a comparison of different catalytic systems used in the synthesis of 5-arylidene barbituric acids.

| Catalyst |

Alternative Synthetic Routes

While the Knoevenagel condensation is the most prevalent method, alternative synthetic strategies for the formation of 5-substituted barbituric acids have been explored. One notable alternative is the rhodium(II)-catalyzed direct arylation of 5-diazobarbituric acids with arenes. nih.govnih.gov This method allows for the direct formation of a carbon-carbon bond between the barbituric acid ring and an aromatic system, providing access to 5-aryl barbituric acids. nih.govnih.gov This approach could potentially be adapted for the synthesis of heteroaryl-substituted derivatives like Barbituric acid, 5-(5-methyl-2-thenylidene)-.

Precursor Chemistry and Starting Materials

The primary starting materials for the synthesis of Barbituric acid, 5-(5-methyl-2-thenylidene)- are barbituric acid and 5-methyl-2-thenaldehyde.

Barbituric Acid: Barbituric acid, or malonylurea, is a pyrimidine-based heterocyclic organic compound. It is typically synthesized by the condensation of diethyl malonate with urea (B33335) in the presence of a strong base such as sodium ethoxide. irapa.org

5-Methyl-2-thenaldehyde: This aldehyde, also known as 5-methyl-2-thiophenecarboxaldehyde, is a derivative of thiophene (B33073). Its synthesis can be achieved through various formylation reactions of 2-methylthiophene (B1210033). For instance, it can be prepared by reacting 2-methylthiophene with N-methylformanilide and phosphorus oxychloride.

Preparation of Barbituric Acid and its Analogues

Barbituric acid is a pyrimidine (B1678525) heterocyclic compound that serves as a cornerstone for a vast library of derivatives. researchgate.net The foundational synthesis of barbituric acid was first accomplished in 1864 by Adolf Johann Von Baeyer through the condensation of urea and malonic acid. irapa.org

Modern synthetic strategies allow for the preparation of a wide array of barbituric acid analogues. These methods often involve the condensation of substituted malonic esters with urea. gatech.edu For example, 5,5-dialkyl barbituric acids are prepared by condensing the appropriately substituted malonic ester with urea in a dry solvent. gatech.edu Another approach involves the direct arylation of 5-diazobarbituric acids with arenes, catalyzed by a rhodium(II) complex, which tolerates free N-H groups on the barbituric acid. nih.gov The versatility of barbituric acid chemistry allows for the creation of diverse structures, including 5-arylidene derivatives, which are synthesized via condensation with various aldehydes. mdpi.comresearchgate.net

Table 1: Selected Synthetic Methods for Barbituric Acid Derivatives

| Derivative Type | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 5-Aryl Barbituric Acids | 5-Diazobarbituric acids, Arenes | Rhodium(II) complex | nih.gov |

| 5,5-Dialkyl Barbituric Acids | Substituted malonic ester, Urea | Dry solvent | gatech.edu |

| 5-Arylidene Barbituric Acids | Barbituric acid, Aromatic aldehydes | Ionic liquid, EtOH–water reflux | mdpi.com |

| General Barbituric Acid | Malonic acid, Urea | Acetic acid, Acetic anhydride | researchgate.net |

Reaction Mechanism Elucidation for Formation

The formation of 5-(5-methyl-2-thenylidene)barbituric acid occurs via a Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org

Detailed Mechanistic Analysis of Key Condensation Steps

The Knoevenagel condensation mechanism begins with the deprotonation of the active methylene group at the C-5 position of barbituric acid. wikipedia.orgtsijournals.com Barbituric acid is a strong acid in aqueous media due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate). tsijournals.com

The key steps are as follows:

Enolate Formation : A base abstracts a proton from the C-5 position of barbituric acid, forming a resonance-stabilized enolate ion. wikipedia.org

Nucleophilic Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 5-methyl-2-thiophenecarbaldehyde. This step results in the formation of an aldol-type addition intermediate. wikipedia.org

Dehydration : The intermediate alcohol undergoes dehydration (elimination of a water molecule) to form a carbon-carbon double bond, yielding the final α,β-unsaturated product, 5-(5-methyl-2-thenylidene)barbituric acid. wikipedia.org

This condensation reaction is highly efficient for producing arylidene derivatives of barbituric acid. mdpi.com

Role of Catalysis in Reaction Pathway

Catalysis is pivotal in facilitating the Knoevenagel condensation by promoting the initial deprotonation of the active methylene compound. A wide variety of catalysts have been employed for this class of reaction.

Base Catalysis : Weakly basic amines, such as piperidine, are commonly used catalysts. wikipedia.orgmdpi.com The base facilitates the formation of the carbanion from barbituric acid, which initiates the nucleophilic attack. Sodium acetate has also been effectively used as a catalyst, particularly under solvent-free grinding conditions, offering an environmentally friendly approach. tsijournals.com

Acid Catalysis : Brønsted-acidic ionic liquids, such as triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br), have been reported as reusable and efficient catalysts for the synthesis of 5-arylidene barbituric acids. mdpi.comresearchgate.net

Heterogeneous Catalysis : Solid catalysts offer advantages in terms of separation and reusability. Nanoparticles, such as copper oxide (CuO) and cobalt oxide (Co3O4), have been shown to effectively catalyze the condensation. mdpi.comisca.me The reaction using CuO nanoparticles proceeds efficiently at room temperature under solvent-free conditions. isca.me Other heterogeneous systems include natural phosphates and K2NiP2O7. tsijournals.com

The choice of catalyst can significantly influence reaction times, yields, and environmental impact. tsijournals.comisca.me

Table 2: Catalysts for Knoevenagel Condensation of Barbituric Acid and Aldehydes

| Catalyst Type | Specific Catalyst | Conditions | Reference |

|---|---|---|---|

| Basic (Amine) | Piperidine | Ethanol, Reflux | mdpi.com |

| Basic (Salt) | Sodium Acetate | Grinding, Solvent-free | tsijournals.com |

| Acidic (Ionic Liquid) | [TPPHSP]Br | EtOH–water, Reflux | mdpi.comresearchgate.net |

| Heterogeneous (Nanoparticles) | Copper Oxide (CuO) | High-speed stirring, Solvent-free | isca.me |

| Heterogeneous (Nanoparticles) | Cobalt Oxide (Co3O4) | Aqueous medium | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of the molecule in solution. High-resolution 1D (¹H, ¹³C) and 2D techniques are employed to assign every proton and carbon atom and to confirm the link between the barbituric acid and the 5-methyl-2-thenylidene moieties.

While specific spectral data for Barbituric acid, 5-(5-methyl-2-thenylidene)- is not widely published, a detailed analysis can be constructed based on the well-documented spectra of the closely related analogue, 5-(2-thenylidene)barbituric acid, and established principles of NMR spectroscopy. The primary difference is the substitution of a proton with a methyl group at the C5' position of the thiophene (B33073) ring.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the barbituric acid NH protons, the exocyclic methine proton, the thiophene ring protons, and the methyl group protons. The NH protons of the barbituric acid ring typically appear as two broad singlets in the downfield region (δ 11.0-11.5 ppm in DMSO-d₆), indicating their acidic nature and participation in hydrogen bonding. The exocyclic methine proton (=CH) is highly deshielded due to its position in a conjugated system and is expected as a sharp singlet around δ 8.5 ppm.

In the thiophene ring of the target compound, the methyl group at the C5' position simplifies the spectrum compared to its non-methylated analogue. A sharp singlet for the three methyl protons (CH₃) would appear in the upfield region, typically around δ 2.5 ppm. The two remaining thiophene protons at the C3' and C4' positions would form an AX spin system, appearing as two doublets, with a characteristic coupling constant (³JHH) of approximately 3.5-4.0 Hz.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon environments. The three carbonyl carbons (C2, C4, C6) of the barbituric acid ring are the most downfield signals, typically found in the δ 150-165 ppm range. The C5 carbon, part of a double bond, would appear around δ 112-115 ppm, while the exocyclic methine carbon would be significantly downfield (δ ~140-145 ppm). For the thiophene ring, four distinct signals are expected. The carbon attached to the sulfur atom (C2') and the carbon bearing the methyl group (C5') would appear at the lower field end of the aromatic region, while the C3' and C4' carbons would be at a higher field. The methyl carbon itself would produce a characteristic signal in the upfield region (δ ~15 ppm).

The table below presents the reported data for the analogue 5-(2-thenylidene)barbituric acid mdpi.com and the predicted assignments for Barbituric acid, 5-(5-methyl-2-thenylidene)-.

| Position | ¹H NMR (ppm, J Hz) | ¹³C NMR (ppm) | ||

|---|---|---|---|---|

| Analogue: 5-(2-thenylidene)barbituric acid mdpi.com | Target: 5-(5-methyl-2-thenylidene)- (Predicted) | Analogue: 5-(2-thenylidene)barbituric acid mdpi.com | Target: 5-(5-methyl-2-thenylidene)- (Predicted) | |

| N1-H, N3-H | 11.3 (s, 1H) | ~11.4 (br s, 1H), ~11.2 (br s, 1H) | - | - |

| C2 | - | - | 150.3 | ~151 |

| C4, C6 | - | - | 163.0, 163.6 | ~162, ~164 |

| C5 | - | - | 111.6 | ~113 |

| =CH (methine) | 8.55 (s, 1H) | ~8.5 (s, 1H) | 142.2 | ~143 |

| C2' (Thiophene) | - | - | 136.3 | ~138 |

| H3' (Thiophene) | 8.17 (d, J=3.9) | ~7.9 (d, J=~3.8) | 128.4 | ~130 |

| H4' (Thiophene) | 7.34 (dd, J=3.9, 5.0) | ~7.1 (d, J=~3.8) | 145.7 | ~128 |

| C5' (Thiophene) | - | - | 145.8 | ~148 |

| H5' / -CH₃ | 8.27 (d, J=5.0) | ~2.5 (s, 3H) | - | ~15 |

To unambiguously confirm the assignments predicted above, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Barbituric acid, 5-(5-methyl-2-thenylidene)-, a key cross-peak would be observed between the signals of the H3' and H4' protons of the thiophene ring, confirming their adjacent relationship. No other correlations would be expected, given the number of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond correlations). It would be used to definitively link the predicted proton signals to their corresponding carbon signals. For example, it would show a correlation between the methyl proton singlet (~2.5 ppm) and the methyl carbon signal (~15 ppm), and between the thiophene proton doublets and their respective sp² carbon signals.

A correlation from the exocyclic methine proton (=CH) to the C5 of the barbituric acid ring and to C2' and C3' of the thiophene ring, confirming the connectivity of the two main fragments.

Correlations from the methyl protons (-CH₃) to C5' and C4' of the thiophene ring, confirming the position of the methyl group.

Correlations from the NH protons to the C2, C4, and C6 carbonyl carbons, confirming the structure of the barbituric acid core.

Barbituric acid and its derivatives can exist in several tautomeric forms, including the tri-keto form and various mono-enol forms. researchgate.netias.ac.in In solution, the dominant form can be influenced by the solvent and substitution at the C5 position. ias.ac.in NMR spectroscopy is a primary method for investigating this phenomenon.

For Barbituric acid, 5-(5-methyl-2-thenylidene)-, the observation of distinct signals for the C4 and C6 carbonyls and two separate NH proton signals in aprotic solvents like DMSO-d₆ would strongly indicate that the molecule exists predominantly in the symmetric tri-keto tautomeric form. If significant enolization were occurring (e.g., at the C4 or C6 position), this would break the molecule's symmetry, and one might expect to see a different number of signals or averaged signals if the exchange is fast on the NMR timescale. The chemical shifts of C2, C4, C5, and C6 are particularly sensitive probes of the tautomeric equilibrium. nih.gov Variable-temperature NMR studies could also be employed to investigate any dynamic exchange between tautomers, which would manifest as broadening or coalescence of the NH or relevant carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides crucial information about the functional groups present in the molecule and the nature of the bonding, particularly with respect to hydrogen bonding.

The FT-IR spectrum of Barbituric acid, 5-(5-methyl-2-thenylidene)- in the solid state (e.g., KBr pellet) would be dominated by absorptions corresponding to its key functional groups. Based on data from the non-methylated analogue mdpi.com, a detailed assignment can be made.

N-H Stretching: A broad band in the region of 3200-3100 cm⁻¹ would be characteristic of the N-H stretching vibrations of the barbituric acid ring. The broadness of this peak is a strong indicator of intermolecular hydrogen bonding in the solid state.

C-H Stretching: Sharp peaks just above 3000 cm⁻¹ would correspond to the aromatic C-H stretching of the thiophene ring and the vinylic C-H of the methine bridge. Absorptions just below 3000 cm⁻¹ would arise from the C-H stretching of the methyl group.

C=O Stretching: This region is particularly informative. Multiple strong absorption bands are expected between 1750 and 1670 cm⁻¹. The barbituric acid ring has three carbonyl groups, and their coupled vibrations (symmetric and asymmetric stretches) give rise to at least two distinct, intense peaks. A band around 1710-1690 cm⁻¹ is typical for barbiturate (B1230296) carbonyls. mdpi.com

C=C Stretching: A sharp band of medium intensity around 1630-1600 cm⁻¹ would be assigned to the stretching vibration of the exocyclic C=C double bond, conjugated with the thiophene ring. mdpi.com

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex series of bands corresponding to C-N stretching, C-C stretching of the thiophene ring, and various bending vibrations, which together constitute a unique fingerprint for the compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3100 (broad) | N-H Stretch | Amide (Barbituric Acid) |

| ~3100-3000 (sharp) | C-H Stretch | Aromatic (Thiophene), Vinylic (=CH) |

| ~2950-2850 (sharp) | C-H Stretch | Aliphatic (Methyl) |

| ~1710 (very strong) | C=O Stretch | Carbonyl (C4/C6) |

| ~1680 (very strong) | C=O Stretch | Carbonyl (C2, Amide I) |

| ~1625 (medium) | C=C Stretch | Exocyclic double bond, Thiophene ring |

The most intense Raman bands would likely arise from the symmetric vibrations of the molecule's non-polar or highly polarizable bonds. Therefore, strong signals would be expected for:

The C=C stretching vibrations of the thiophene ring and the exocyclic double bond (~1625-1580 cm⁻¹). These are often more intense in Raman than in IR spectra.

The symmetric "ring breathing" vibration of the thiophene ring, typically a sharp and strong band in the 800-850 cm⁻¹ range.

Symmetric C=O stretching modes, which would appear in the 1750-1670 cm⁻¹ region.

Raman spectroscopy can also provide insights into molecular conformation and polymorphism in the solid state, as different crystal packing arrangements can lead to subtle shifts in vibrational frequencies.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its chromophoric system and photophysical properties.

The UV-Vis absorption spectrum of Barbituric acid, 5-(5-methyl-2-thenylidene)-, is defined by the extensive conjugation between the barbituric acid ring and the 5-methyl-2-thenylidene substituent. This conjugated system acts as a chromophore, responsible for absorbing light in the ultraviolet and visible regions.

While specific spectral data for the methylated compound is not extensively detailed in the literature, analysis of the closely related compound, 5-(2-Thienylidene)barbituric acid, provides valuable comparative insights. In an ethanol (B145695) solvent, this analog exhibits distinct absorption maxima (λmax). mdpi.com The chromophoric system is composed of the electron-withdrawing barbituric acid moiety linked via an exocyclic double bond to the electron-rich thiophene ring. The electronic transitions are likely π → π* in nature, arising from the promotion of electrons from bonding to anti-bonding molecular orbitals within the conjugated system. The presence of the methyl group in the target compound is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift in the absorption maxima compared to its non-methylated counterpart due to its electron-donating inductive effect.

Table 1: UV-Vis Absorption Data for the Related Compound 5-(2-Thienylidene)barbituric acid in Ethanol mdpi.com

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, dm3·mol-1·cm-1) |

|---|---|

| 220 | 2475 |

| 260 | 2009 |

| 370 | 2875 |

The photoluminescence characteristics, specifically fluorescence and phosphorescence, of Barbituric acid, 5-(5-methyl-2-thenylidene)-, are not extensively documented in dedicated studies. However, the structural motifs present in the molecule allow for theoretical considerations. Barbituric acid derivatives have been utilized as core structures in the development of fluorescent dyes, particularly when combined with electron-donating groups. nih.gov The linkage of the electron-rich 5-methylthiophene group to the electron-accepting barbiturate core creates a donor-acceptor system, which is a common strategy for designing fluorescent molecules.

Fluorescence, if present, would arise from the radiative decay from the lowest excited singlet state (S1) to the ground state (S0) after initial photoexcitation. Phosphorescence, a much longer-lived emission, would involve an intersystem crossing from the excited singlet state to an excited triplet state (T1), followed by radiative decay to the ground state. The presence of the sulfur atom in the thiophene ring could potentially enhance intersystem crossing via the heavy-atom effect, which might favor phosphorescence over fluorescence under certain conditions. However, without experimental data, these properties remain speculative.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the exact molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For Barbituric acid, 5-(5-methyl-2-thenylidene)-, the elemental composition is C10H8N2O3S. The calculated monoisotopic mass, based on the most abundant isotopes of each element, can be precisely determined. Experimental verification of this exact mass via HRMS would serve to confirm the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Calculated High-Resolution Mass Data for Barbituric acid, 5-(5-methyl-2-thenylidene)-

| Parameter | Value |

|---|---|

| Elemental Formula | C10H8N2O3S |

| Calculated Monoisotopic Mass | 236.0256 u |

Tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the parent ion of Barbituric acid, 5-(5-methyl-2-thenylidene)-. While specific experimental fragmentation data is not available, a plausible fragmentation pattern can be deduced based on its chemical structure. Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion would undergo fragmentation at its weakest bonds or through characteristic rearrangement reactions.

Key expected fragmentation pathways would include:

Cleavage of the Barbiturate Ring: The barbiturate ring could undergo fragmentation through the loss of neutral molecules such as isocyanic acid (HNCO) or carbon monoxide (CO). A retro-Diels-Alder reaction is also a common pathway for six-membered heterocyclic rings.

Scission of the Exocyclic Double Bond: Cleavage of the bond connecting the barbituric acid and the thenylidene moieties would result in fragment ions corresponding to both the barbiturate portion and the 5-methyl-2-thenylidene cation.

Fragmentation of the Thiophene Ring: The substituted thiophene ring could lose its methyl group (CH3) or undergo ring-opening and subsequent fragmentation.

Analysis of the m/z values of these fragment ions would allow for the systematic reconstruction of the molecule's structure, confirming the connectivity of the barbituric acid and the substituted thenylidene groups.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. Although a specific crystal structure for Barbituric acid, 5-(5-methyl-2-thenylidene)-, has not been reported, extensive crystallographic studies on related 5-substituted barbituric acid derivatives allow for well-founded predictions of its solid-state structure. researchgate.netnih.govresearchgate.net

It is highly probable that the barbiturate ring would be essentially planar. nih.gov The most significant feature of the crystal packing would be the formation of extensive intermolecular hydrogen bonds. The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) act as acceptors. researchgate.net These interactions typically lead to the formation of well-defined supramolecular motifs, such as centrosymmetric dimers or extended one-dimensional chains (cateners). nih.govresearchgate.net The planarity of the molecule and the strong hydrogen-bonding capability would likely result in a densely packed, layered crystal structure. A complete single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, torsion angles, and the specific hydrogen-bonding network, confirming these structural expectations.

Determination of Solid-State Molecular Structure

Information regarding the determination of the solid-state molecular structure of Barbituric acid, 5-(5-methyl-2-thenylidene)- through methods such as single-crystal X-ray diffraction is not available in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A specific analysis of the intermolecular interactions for Barbituric acid, 5-(5-methyl-2-thenylidene)- is not documented in available scientific literature.

Conformational Analysis in the Crystalline State

Detailed conformational analysis of Barbituric acid, 5-(5-methyl-2-thenylidene)- in its crystalline state has not been reported in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Calculations

Theoretical investigations into the electronic structure and geometry of "Barbituric acid, 5-(5-methyl-2-thenylidene)-" are fundamental to understanding its reactivity and physical properties. These calculations are typically performed using quantum mechanical methods.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For derivatives of barbituric acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. mdpi.com These calculations confirm that the keto-tautomer of the barbituric acid ring is the most stable form in the gas phase. nih.gov The optimization process for "Barbituric acid, 5-(5-methyl-2-thenylidene)-" would involve minimizing the energy of the molecule to find its equilibrium structure, providing a detailed picture of its spatial configuration. This optimized structure is the foundation for all subsequent property calculations.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a key indicator of molecular stability and reactivity. mdpi.com

For "Barbituric acid, 5-(5-methyl-2-thenylidene)-", the HOMO is expected to be localized primarily on the electron-rich 5-methyl-2-thenylidene substituent, which acts as the principal electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing barbituric acid ring. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and is a factor in determining the molecule's electronic absorption characteristics. mdpi.com

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.54 |

| Band Gap (ΔE) | 3.71 |

Note: The data in this table is hypothetical, based on typical values for similar 5-arylidene barbituric acid derivatives, and serves to illustrate the concepts of HOMO, LUMO, and band gap energies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation.

For "Barbituric acid, 5-(5-methyl-2-thenylidene)-", theoretical calculations would predict the chemical shifts for all unique protons and carbons. For instance, the N-H protons of the barbituric acid ring are expected to appear far downfield. The methyl group on the thiophene (B33073) ring would introduce a new singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. Comparing these predicted values with experimental results for similar compounds helps confirm the molecular structure. mdpi.com

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Barbituric C=O | 163.5 | - |

| Barbituric N-CO-N | 150.5 | - |

| Thenylidene C=C | 145.0 | 8.5 (vinyl H) |

| Thiophene C5 | 146.0 | - |

| Thiophene C4 | 129.0 | 7.4 |

| Thiophene C3 | 142.5 | 8.2 |

| Thiophene C2 | 136.0 | - |

| Barbituric C-CH= | 112.0 | - |

| Thiophene CH₃ | 15.5 | 2.6 |

| Barbituric N-H | - | 11.3 |

Note: The data in this table is illustrative and based on a combination of theoretical principles and experimental data from the closely related compound 5-(2-Thienylidene)barbituric Acid. mdpi.com The predicted values account for the electronic effect of the additional methyl group.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). mdpi.comrsc.org These calculations can predict the absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. For "Barbituric acid, 5-(5-methyl-2-thenylidene)-", the primary electronic transition responsible for its absorption in the UV-visible range is expected to be a π → π* transition. This transition involves the promotion of an electron from the HOMO, located on the thenylidene moiety, to the LUMO, located on the barbituric acid ring.

Experimental data for the analogue "5-(2-Thienylidene)barbituric Acid" shows a strong absorption maximum (λmax) at 370 nm. mdpi.com TD-DFT calculations for the title compound would be expected to predict a similar λmax, potentially with a slight bathochromic (red) shift due to the electron-donating effect of the methyl group on the thiophene ring. Such simulations are crucial for designing molecules with specific optical properties. researchgate.net

Reactivity and Mechanism Studies

Theoretical investigations are crucial for elucidating the complex reactivity patterns and reaction mechanisms of 5-arylidene barbituric acid derivatives.

The synthesis of 5-arylidene barbiturates, including the 5-(5-methyl-2-thenylidene) derivative, is often achieved through the Knoevenagel condensation reaction. mdpi.comresearchgate.net This reaction involves the condensation of an aldehyde (like 5-methyl-2-thiophenecarboxaldehyde) with an active methylene (B1212753) compound (barbituric acid). mdpi.comisca.me

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. mdpi.com These explorations help in:

Identifying Intermediates: The reaction proceeds through several intermediate structures. Theoretical calculations can determine the geometry and relative stability of these transient species.

Characterizing Transition States: The energy barriers that must be overcome for the reaction to proceed are defined by transition states. Computational methods allow for the precise location and characterization of these transition state structures, providing critical information about the reaction kinetics.

Elucidating Reaction Mechanisms: By connecting the reactants, intermediates, transition states, and products, a detailed step-by-step mechanism can be proposed. For the Knoevenagel condensation of related compounds, computational analysis helps to understand the role of catalysts and the specific bond-forming and bond-breaking events. researchgate.netnih.gov For instance, the reaction between barbituric acid and different benzaldehydes can yield various products depending on the conditions, and computational modeling helps to explain the selectivity for each pathway. nih.gov

| Computational Target | Information Gained | Typical Method |

|---|---|---|

| Reactant/Product Geometries | Optimized molecular structures and energies | DFT (e.g., B3LYP) |

| Reaction Intermediates | Structure and stability of transient species | Geometry Optimization |

| Transition States (TS) | Energy barriers and reaction kinetics | TS Search Algorithms (e.g., QST2/3) |

| Potential Energy Surface | Complete map of the reaction's energetic landscape | Intrinsic Reaction Coordinate (IRC) Calculations |

Computational methods are highly effective in predicting the most probable sites for electrophilic and nucleophilic attack on a molecule. For Barbituric acid, 5-(5-methyl-2-thenylidene)-, several key reactive areas can be identified through theoretical analysis. The C5 position of the barbituric acid ring is a known active site that can act as either an electrophilic or nucleophilic center. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. In related 5-arylidene barbituric acid derivatives, the electron density in the HOMO is often localized on the arylidene substituent and the exocyclic double bond, suggesting these are key sites for oxidation or reaction with electrophiles. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are targets for nucleophiles. For barbituric acid derivatives, the oxygen atoms of the carbonyl groups typically show strong negative potential, while the N-H protons exhibit positive potential. nih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, indicating the change in electron density when an electron is added or removed. This helps to precisely rank the susceptibility of different atoms to nucleophilic or electrophilic attack.

Advanced Computational Methods

Beyond static models of reactivity, advanced computational techniques can simulate the dynamic behavior and complex properties of molecules.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior in different environments (e.g., in solution).

Conformational Landscapes: MD simulations can explore the various conformations (shapes) a molecule like Barbituric acid, 5-(5-methyl-2-thenylidene)- can adopt. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the bond connecting the thenylidene group to the barbituric acid ring. These simulations reveal the most stable or populated conformations, which can be crucial for understanding its interactions. Studies on related barbituric acid derivatives have used MD simulations to analyze the stability of different tautomeric forms (e.g., keto vs. enol) in specific environments. nih.govcore.ac.uk

Aggregation Behavior: Barbiturates can exhibit self-aggregation in aqueous solutions, a process that is often dependent on factors like pH and concentration. nih.gov MD simulations can be employed to study the initial stages of this aggregation, revealing the intermolecular forces (e.g., hydrogen bonding, π-π stacking) that drive the formation of dimers and larger oligomers. Understanding this behavior is critical for predicting the molecule's properties in solution.

Quantum chemical calculations can derive a range of numerical descriptors that quantify various electronic and structural properties of a molecule. These descriptors are fundamental in establishing Quantitative Structure-Reactivity Relationships (QSRR), which correlate molecular structure with chemical reactivity. echemcom.com

For a given barbiturate (B1230296) derivative, these descriptors provide a detailed electronic profile. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the energy of the HOMO (I ≈ -EHOMO). A lower ionization potential indicates greater ease of oxidation.

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the LUMO (A ≈ -ELUMO). A higher electron affinity suggests a greater propensity to accept an electron.

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It is calculated as χ = (I + A) / 2.

Global Hardness (η) and Softness (σ): Hardness measures resistance to a change in electron distribution (η = (I - A) / 2), while softness is the reciprocal of hardness (σ = 1/η). "Soft" molecules are generally more reactive than "hard" molecules. nih.gov

These descriptors, when calculated for a series of related compounds, allow for the development of predictive models that link specific structural features to observed chemical reactivity, such as reaction rates or equilibrium constants. echemcom.comnih.gov

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Ionization Potential (I) | ≈ -EHOMO | Propensity of a molecule to be oxidized. |

| Electron Affinity (A) | ≈ -ELUMO | Propensity of a molecule to be reduced. |

| Global Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud; measure of stability. |

Derivatization and Chemical Transformations

Functionalization at the Exocyclic Double Bond

The exocyclic carbon-carbon double bond in 5-(5-methyl-2-thenylidene)barbituric acid is highly polarized due to the strong electron-withdrawing effect of the adjacent barbituric acid ring. This renders the β-carbon atom electrophilic and susceptible to attack by various nucleophiles through a Michael-type 1,4-conjugate addition. This reactivity is a cornerstone for constructing more complex molecular architectures.

One of the most significant reactions involving this double bond is the addition of active methylene (B1212753) compounds. For instance, the reaction of related 5-arylidene thiobarbituric acids with malononitrile (B47326) in the presence of a base like triethylamine (B128534) proceeds through a Michael addition. orientjchem.org This addition is followed by an intramolecular cyclization to yield fused heterocyclic systems, demonstrating the double bond's role as a key electrophilic trigger for annulation reactions.

The general susceptibility to nucleophilic attack allows for the addition of a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of various C-C, C-N, and C-S bonds at the exocyclic position. These reactions effectively saturate the double bond and introduce new functional groups, significantly altering the molecule's steric and electronic profile.

Table 1: Representative Michael Addition Reactions on 5-Thenylidene Barbituric Acid Analogs

| Nucleophile (Michael Donor) | Product Type | Catalyst/Conditions | Reference |

| Malononitrile | Pyrano[2,3-d]pyrimidine derivative | Triethylamine, Ethanol (B145695) | orientjchem.org |

| Barbituric Acid | Symmetric Michael Adduct | Varies | nih.gov |

| Nitroalkanes | 5-(1-Aryl-2-nitroethyl)barbituric acid | Diethylamine, Water | nih.govnih.gov |

| L-cysteine | 5-[2-Aryl-2-oxoethyl]barbituric acid | Phosphotungstic acid | researchgate.net |

Modifications of the Barbituric Acid Ring System

Beyond the exocyclic double bond, the barbituric acid ring itself provides opportunities for derivatization, primarily at the nitrogen atoms.

The two N-H protons of the barbituric acid ring are acidic and can be readily deprotonated by a suitable base, forming nucleophilic amide anions. These anions can subsequently react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively.

Base-catalyzed N-alkylation allows for the introduction of one or two alkyl groups at the N1 and N3 positions. The synthesis of 5-arylidene-1,3-dialkylbarbituric acid derivatives has been reported, indicating that this transformation is compatible with the thenylidene substituent. nih.gov The choice of base and reaction conditions can influence the degree of alkylation (mono- vs. di-alkylation). Similarly, N-acylation introduces acyl groups, which can modify the electronic properties and hydrogen-bonding capabilities of the barbituric acid core.

Table 2: N-Alkylation/Acylation of Barbituric Acid Derivatives

| Reagent | Reaction Type | Typical Conditions | Product |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1,3-Dimethyl-5-(5-methyl-2-thenylidene)barbituric acid |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Base (e.g., Pyridine) | 1,3-Diacetyl-5-(5-methyl-2-thenylidene)barbituric acid |

| Fluoroacylating agent | N/C-Acylation | Varies | 5-(Trifluoroacetyl)barbituric acid derivatives researchgate.net |

Annulation reactions involving the barbituric acid moiety are a powerful method for constructing polycyclic heterocyclic systems. A prominent example is the synthesis of pyrano[2,3-d]pyrimidine derivatives. This transformation often occurs via a one-pot, three-component reaction between an aldehyde (like 5-methyl-2-thiophenecarboxaldehyde), barbituric acid, and an active methylene compound such as malononitrile. nih.govorientjchem.org

Alternatively, the pre-formed 5-(5-methyl-2-thenylidene)barbituric acid can serve as a key intermediate. Its reaction with a C-nucleophile, as described in Section 5.1, initiates a tandem Knoevenagel–Michael cyclocondensation sequence. orientjchem.orgresearchgate.net The initial Michael adduct undergoes an intramolecular cyclization, where a nucleophilic group attacks one of the carbonyl carbons of the barbituric acid ring, followed by dehydration, to form a new fused pyran ring. This strategy has been utilized to synthesize a wide variety of pyrano[2,3-d]pyrimidine-2,4-diones. nih.gov

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring is an aromatic system that can undergo reactions typical of electron-rich heterocycles, while the methyl group offers a site for side-chain modifications.

The thiophene ring is known to be significantly more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.dewikipedia.org Substitution typically occurs at the C5 (α) position. In the case of 5-(5-methyl-2-thenylidene)barbituric acid, the C2 and C5 positions of the thiophene ring are already substituted. The remaining C3 and C4 positions are available for substitution.

The directing effects of the existing substituents must be considered. The methyl group at C5 is an activating, ortho-para director (directing to C4). The thenylidene-barbituric acid moiety at C2 is a deactivating group due to the electron-withdrawing nature of the barbituric acid ring, which would direct incoming electrophiles to the C4 position. Therefore, both groups synergistically direct electrophilic attack to the C4 position of the thiophene ring. Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) would be expected to yield the 4-bromo derivative.

Nitration: Introduction of a nitro group at the C4 position can be achieved using standard nitrating agents, though careful control of reaction conditions is necessary due to the high reactivity of the thiophene ring.

Acylation: Friedel-Crafts acylation would likely introduce an acyl group at the C4 position.

The methyl group attached to the thiophene ring can also be a site for chemical modification. While less reactive than the aromatic ring itself, it can undergo reactions under specific conditions, typically involving free radical mechanisms. For instance, benzylic-type bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) could potentially convert the methyl group into a bromomethyl group (-CH₂Br). This functional handle can then be used for further nucleophilic substitution reactions, allowing for the extension of the side chain.

Material Science and Non Biological Applications

Development as Organic Dyes and Pigments

Derivatives of barbituric acid are recognized for their photophysical characteristics, which makes them promising candidates for dyes and fluorogenic samples. mdpi.com The core structure of 5-arylidene barbituric acids forms a conjugated system that can absorb light in the visible spectrum, producing color. The specific color and intensity can be fine-tuned by modifying the aryl group attached at the 5-position.

Research into azo disperse dyes synthesized from barbituric and thiobarbituric acid derivatives has demonstrated their effectiveness for polyester coloration. These dyes are synthesized by coupling diazotized aniline derivatives with the barbituric acid core. Spectroscopic analysis of these dyes reveals absorption maxima (λmax) typically ranging from 360 to 440 nm, indicating their ability to produce a range of colors from yellow to orange and red. The tautomeric forms of the barbituric acid moiety play a crucial role in the spectral and dyeing properties of these compounds.

The performance of these dyes is evaluated based on several factors, including their wash, light, and perspiration fastness. Many barbituric acid-based dyes exhibit excellent fastness properties, making them suitable for textile applications. For instance, studies on azo dibenzylbarbituric acid dyes showed high ratings for perspiration fastness under both acidic and alkaline conditions. researchgate.net

Table 1: Spectroscopic and Fastness Properties of Selected Azo Disperse Dyes based on Barbituric Acid Derivatives

| Dye Structure Base | Absorption Max (λmax, nm) | Light Fastness (Rating) | Wash Fastness (Rating) | Perspiration Fastness (Acidic/Alkaline) |

|---|---|---|---|---|

| Barbituric Acid | 360-440 | Good to Excellent | Excellent (4-5) | Excellent (5) |

| Thiobarbituric Acid | 370-450 | Good to Excellent | Excellent (4-5) | Excellent (5) |

| Dibenzylbarbituric Acid | 380-445 | Good | Good to Excellent (4) | Good (4-5) |

Exploration in Organic Electronics and Optoelectronic Materials

The donor-acceptor (D-A) nature of 5-arylidene barbituric acid derivatives makes them attractive for applications in organic electronics. The barbituric acid unit acts as an electron acceptor, while the substituted aryl group (like 5-methyl-2-thenylidene) serves as the electron donor. This intramolecular charge transfer is fundamental to the properties of organic semiconductors and luminescent materials.

Barbituric acid compounds have been successfully employed as anchor units in dye-sensitized solar cells (DSSCs). In this context, the barbituric acid moiety helps to anchor the dye molecule to the semiconductor substrate (e.g., TiO2) and facilitates the transfer of electrons upon light absorption, a critical step in the photovoltaic process.

Furthermore, the inherent fluorescence of some barbituric acid derivatives has led to their investigation as luminescent materials. Polyaryl derivatives of barbituric acid, for example, have been synthesized and studied for their spectral-luminescent properties. The emission wavelength and quantum yield can be altered by changing the substituents on the aromatic rings, opening possibilities for their use in organic light-emitting diodes (OLEDs) and chemical sensors.

Supramolecular Assembly and Polymerization

The barbituric acid skeleton is exceptionally well-suited for directing supramolecular assembly due to its multiple hydrogen bonding sites. The two N-H groups act as hydrogen bond donors, while the three carbonyl (C=O) groups serve as hydrogen bond acceptors. This arrangement allows the molecules to self-assemble into highly ordered, predictable structures.

Crystal structure analyses of N-monosubstituted and 5,5-disubstituted barbituric acid derivatives reveal the formation of robust N-H···O=C hydrogen-bonded motifs. These interactions can link molecules into various arrangements, including:

Dimers: Two molecules connect through a central ring-like hydrogen bonding pattern.

Chains: Molecules link sequentially to form one-dimensional helical or linear chains. mdpi.com

Layers and Frameworks: Chains and dimers further interact to create complex two-dimensional layers and three-dimensional frameworks. researchgate.net

This capacity for self-assembly is being explored for creating functional materials, where the precise arrangement of molecules dictates the bulk properties of the material.

Beyond non-covalent assembly, barbiturate (B1230296) derivatives have also been incorporated into polymer chains. New polymers containing 1,2,3-triazole and barbiturate moieties have been synthesized using "click" chemistry. ekb.eg This method involves the cycloaddition polymerization of monomers derived from barbiturates. The resulting polymers exhibit excellent thermal stability, with high glass-transition temperatures (Tg), making them suitable for applications requiring durable materials. ekb.eg

Utilization as a Building Block in Complex Chemical Synthesis

Barbituric acid and its derivatives are highly valued as versatile building blocks in organic synthesis for creating a wide array of carbocyclic and heterocyclic compounds. researchgate.net The reactivity of the C-5 position is central to its utility.

One of the most common reactions involving barbituric acid is the Knoevenagel condensation . mdpi.com In this reaction, the active methylene (B1212753) group at the C-5 position condenses with an aldehyde, such as 5-methyl-2-thenaldehyde, to form the 5-(5-methyl-2-thenylidene)barbituric acid scaffold. This reaction is often a key step in the synthesis of more complex molecules and can be catalyzed by a variety of agents under different conditions, including solvent-free grinding methods which align with the principles of green chemistry. researchgate.net

The resulting 5-arylidene barbiturates are themselves important intermediates. They are excellent Michael acceptors and can participate in a variety of subsequent reactions, including:

Multicomponent Reactions (MCRs): These derivatives can be formed in situ and react with other components in one-pot syntheses to generate complex heterocyclic systems like pyrano[2,3-d]pyrimidines. mdpi.comresearchgate.net

Cycloaddition Reactions: They can act as dipolarophiles or dienophiles in (3+2) and (4+2) cycloaddition reactions to construct spirocyclic and fused heterocyclic scaffolds. mdpi.com

This extensive reactivity makes Barbituric acid, 5-(5-methyl-2-thenylidene)- and related compounds foundational synthons for building diverse molecular architectures for various material and chemical applications. researchgate.net

Conclusion and Future Research Perspectives

Summary of Synthetic Achievements and Structural Insights

The primary synthetic route to 5-arylidene barbituric acid derivatives, including the title compound, is the Knoevenagel condensation. mdpi.comresearchgate.nettsijournals.com This reaction involves the condensation of an appropriate aldehyde, in this case, 5-methyl-2-thenaldehyde, with barbituric acid. mdpi.com Various catalysts and conditions have been developed to improve the efficiency and environmental friendliness of this transformation, including the use of ionic liquids, nanoparticle catalysts, and solvent-free grinding methods. researchgate.nettsijournals.commdpi.cominorgchemres.org These advancements have made derivatives of this class more accessible for further study.

Opportunities for Novel Derivatization and Reaction Discovery

The rich chemical functionality of Barbituric acid, 5-(5-methyl-2-thenylidene)- presents numerous opportunities for the discovery of novel derivatives and reactions. The barbituric acid core itself is a versatile building block for creating more complex fused pyrimidine (B1678525) systems. irapa.org

Future derivatization efforts could focus on several key areas:

N-Substitution: The nitrogen atoms of the barbituric acid ring can be functionalized to modulate solubility and intermolecular interactions.

Thiophene (B33073) Ring Modification: The thiophene moiety can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups to tune the electronic and steric properties of the molecule.

Exocyclic Double Bond Reactions: The carbon-carbon double bond linking the two ring systems is susceptible to various addition reactions, which could lead to novel saturated or spirocyclic architectures.

Exploring multicomponent reactions involving this scaffold could also yield structurally diverse and complex molecules with high efficiency. mdpi.com

Advancements in Theoretical Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties of Barbituric acid, 5-(5-methyl-2-thenylidene)-. Quantum chemical calculations, such as those using Gaussian-n (G3 and G4) composite methods and Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability of different tautomers, and thermochemical properties like gas-phase acidity and enthalpy of formation. nih.govnih.gov

Future theoretical work could be directed towards:

Predicting Spectroscopic Properties: Accurately calculating NMR, UV-Vis, and IR spectra to aid in the characterization of new derivatives.

Modeling Reaction Mechanisms: Elucidating the transition states and reaction pathways for known and novel transformations, thereby guiding synthetic efforts.

Structure-Property Relationships: Establishing correlations between molecular structure and potential material properties, such as charge transport capabilities or non-linear optical responses.

These computational studies will be instrumental in rationally designing new molecules with desired functionalities, accelerating the discovery process. nih.gov

Prospects for Emerging Non-Biological Material Applications

While barbiturates are historically known for their biological activity, the unique structure of compounds like Barbituric acid, 5-(5-methyl-2-thenylidene)- suggests potential in the realm of materials science. nih.govresearchgate.netwikipedia.org The conjugated system formed by the thenylidene and barbituric acid moieties could impart interesting photophysical properties.

Potential areas for exploration in non-biological applications include:

Organic Dyes and Pigments: The extended π-system may lead to strong absorption in the visible region, making it a candidate for use in dyes.

Organic Semiconductors: The planar structure and potential for intermolecular π-π stacking are desirable features for charge transport in organic electronic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl and amine functionalities of the barbituric acid ring can act as ligands for metal ions, enabling the construction of novel coordination polymers with interesting structural and functional properties. uni-muenchen.de

The exploration of these non-biological applications represents a significant shift from the traditional focus on the pharmacological aspects of barbiturates and could lead to the development of novel advanced materials.

Q & A

Q. What are the primary synthetic routes for 5-substituted barbituric acid derivatives, and how do reaction conditions influence product purity?

Synthesis of 5-substituted barbituric acids typically involves condensation reactions between barbituric acid and aldehydes or ketones. For example:

- Knoevenagel condensation : Reacting barbituric acid with aldehydes (e.g., 4-formylphenyl derivatives) in glacial acetic acid and ethanol at room temperature yields enolizable dyes .

- Horner–Wadsworth–Emmons reaction : To extend π-conjugation, diethyl benzylphosphonates are used with aldehydes like 5-(4-formylphenyl)barbituric acid under mild conditions .

- Protection-deprotection strategies : For amino-substituted derivatives, 5-acetylaminobarbituric acids are synthesized via alkylation of diethyl acetylaminomalonates, followed by HCl-mediated deacetylation .

Q. Key considerations :

Q. How does keto-enol tautomerism influence the spectroscopic and electronic properties of 5-substituted barbituric acids?

The keto-enol equilibrium is governed by substituent electron-withdrawing strength and solvent polarity:

- NMR analysis : In DMSO, 5-(4-formylphenyl)barbituric acid exists in a 40:60 keto-enol ratio, with enol dominance linked to extended conjugation . Strong electron-withdrawing groups (e.g., nitro) shift equilibrium entirely to the enol form .

- UV/Vis absorption : Enol forms exhibit bathochromic shifts due to push-pull systems (e.g., 5-(4-nitrostyryl)phenyl derivatives absorb at λ ~400–500 nm) .

Q. Methodological workflow :

Tautomer ratio determination : Integrate keto (δ ~3–4 ppm) and enol (δ ~10–12 ppm) proton signals in NMR .

Solvatochromic studies : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with absorption maxima .

Q. What spectroscopic techniques are most effective for characterizing barbituric acid derivatives?

- NMR : Identifies tautomeric ratios (e.g., keto vs. enol) and substituent effects on chemical shifts .

- UV/Vis spectroscopy : Quantifies conjugation length and electron-withdrawing group impacts (e.g., λ_max for nitro-substituted derivatives: 450–500 nm) .

- X-ray crystallography : Resolves hydrogen-bonded frameworks (e.g., N–H⋯O=C interactions in polymorphs of halogenated derivatives) .

Q. Best practices :

- For broad NMR signals (due to tautomerism), use high-field instruments and deuterated DMSO .

- Pair crystallography with DFT calculations to validate molecular packing .

Advanced Research Questions

Q. How do intramolecular isomerizations complicate the synthesis of rigid barbituric acid analogs?

During alkylation of 5-phenylbarbituric acids, unexpected cyclization can occur:

Q. How can structure-activity relationships (SARs) guide the design of bioactive barbituric acid derivatives?

- Antiangiogenic activity : Tetrafluorophthalimido barbiturates inhibit endothelial cell proliferation by targeting VEGF receptors. Substituents at C-5 (e.g., phenyl vs. ethyl) modulate binding affinity .

- Herbicidal activity : 5-(1-amino-2-phenoxyethylidene) derivatives disrupt chlorophyll synthesis. Electron-deficient aryl groups enhance activity (e.g., IC = 12 μM for nitro-substituted analogs) .

Q. SAR workflow :

Functional group screening : Use parallel synthesis to generate libraries (e.g., nitro, methoxy, halogen substituents).

Docking studies : Map substituent effects on target binding (e.g., COX-2 for anti-inflammatory activity) .

Q. What computational tools are used to model hydrogen-bonded frameworks in barbituric acid crystals?

- DFT calculations : Predict N–H⋯O=C interaction energies (e.g., 25–30 kJ/mol in 5,5-dihalogenated derivatives) .

- Molecular dynamics (MD) : Simulate polymorphism by varying temperature and pressure conditions .

Q. Case study :

- Framework F-2 vs. layer L-5 : Halogen size (Br vs. Cl) alters packing density and thermal stability. MD simulations replicate experimental lattice parameters within 2% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.